HT-2 Toxin 4-Glucuronide-13C2,D3 HT-2 Toxin 4-Glucuronide-13C2,D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206077
InChI:
SMILES:
Molecular Formula: C₂₆¹³C₂H₃₇D₃O₁₄
Molecular Weight: 605.61

HT-2 Toxin 4-Glucuronide-13C2,D3

CAS No.:

Cat. No.: VC0206077

Molecular Formula: C₂₆¹³C₂H₃₇D₃O₁₄

Molecular Weight: 605.61

* For research use only. Not for human or veterinary use.

HT-2 Toxin 4-Glucuronide-13C2,D3 -

Specification

Molecular Formula C₂₆¹³C₂H₃₇D₃O₁₄
Molecular Weight 605.61

Introduction

Chemical Structure and Properties

HT-2 Toxin 4-Glucuronide-13C2,D3 is a phase II metabolite of the mycotoxin HT-2 Toxin, which is produced by various species of Fusarium fungi. The compound has a molecular formula of C26¹³C2H37D3O14 and a molecular weight of 605.61 daltons, incorporating specific isotopic labeling with two carbon-13 atoms and three deuterium atoms. The base structure derives from HT-2 Toxin, a type A trichothecene mycotoxin characterized by its 12,13-epoxide group and specific hydroxyl groups that contribute to its toxicological properties . This particular compound features a glucuronic acid moiety conjugated at the 4-position of the HT-2 toxin backbone, forming a β-D-glucopyranosiduronic acid conjugate that significantly increases the polarity and water solubility of the parent compound.

The full chemical name of this compound is (3α,4β,8α)-15-(Acetyloxy)-12,13-epoxy-3-hydroxy-8-(3-methyl-1-oxobutoxy)trichothec-9-en-4-yl-β-D-glucopyranosiduronic Acid-13C2,D3. The structure maintains the core trichothecene skeleton with its characteristic 12,13-epoxide ring and C9-C10 double bond, both critical structural features related to the toxicity of trichothecene mycotoxins . The glucuronidation at the C4 position represents a specific metabolic pathway that differs from conjugation at the C3 position, which results in the isomeric compound HT-2 Toxin 3-Glucuronide . These structural differences between glucuronide isomers have significant implications for toxicokinetics, analytical detection, and biological activity.

The isotopic labeling in HT-2 Toxin 4-Glucuronide-13C2,D3 provides a distinct mass signature that is essential for its application as an internal standard in mass spectrometry-based analytical methods . The strategic incorporation of 13C and deuterium atoms creates a compound that behaves chemically identical to the non-labeled version but can be distinguished by mass spectrometric detection . This property makes it invaluable for accurate quantification of HT-2 Toxin metabolites in complex biological matrices and food samples, where matrix effects and recovery issues can complicate analysis.

Synthesis and Characterization

The synthesis of HT-2 Toxin 4-Glucuronide-13C2,D3 primarily relies on enzymatic processes utilizing liver microsomes from various species . These microsomes contain UDP-glucuronosyltransferases (UGTs), which are enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group at the 4-position of HT-2 toxin . The enzymatic synthesis approach has been extensively optimized by adjusting parameters such as enzyme concentration, buffer composition, pH, temperature, incubation time, and cofactor availability to maximize yield and specificity. The isotopic labeling with carbon-13 and deuterium atoms is typically incorporated during the chemical synthesis of the parent compound before the enzymatic glucuronidation step.

Structure elucidation of HT-2 Toxin 4-Glucuronide relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry techniques . NMR analysis provides critical information about the attachment position of the glucuronic acid moiety, allowing researchers to distinguish between the 3-glucuronide and 4-glucuronide isomers based on specific chemical shifts corresponding to the glucuronic acid attachment . The structure was first definitively identified in a groundbreaking study by Welsch and Humpf, who observed specific NMR signals that confirmed the glucuronic acid attachment at the C4 position rather than the previously known C3 position .

Mass spectrometric characterization of HT-2 Toxin 4-Glucuronide-13C2,D3 reveals distinctive fragmentation patterns that further confirm its structure and purity . The isotopic labeling creates characteristic mass shifts that can be observed in both precursor and fragment ions, providing unambiguous identification of the compound . Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this characterization, allowing for high sensitivity and specificity in detection . The purification of synthesized HT-2 Toxin 4-Glucuronide-13C2,D3 typically involves preparative high-performance liquid chromatography to achieve the high purity levels (>95%) required for analytical standards.

Interestingly, the enzymatic synthesis of HT-2 Toxin glucuronides exhibits species-specific patterns, with liver microsomes from different animals producing varying proportions of the 3-glucuronide and 4-glucuronide isomers . This species specificity has important implications for metabolism studies and risk assessment, as it indicates potential differences in the biotransformation pathways across species . The synthesis methodology developed for HT-2 Toxin 4-Glucuronide-13C2,D3 has provided valuable insights into these species-specific metabolic differences while establishing reliable production methods for this important analytical standard.

Analytical Methods for Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for detecting and quantifying HT-2 Toxin 4-Glucuronide-13C2,D3 in various matrices . This technique offers exceptional sensitivity and specificity, allowing for the differentiation between closely related isomers such as HT-2 Toxin 3-Glucuronide and HT-2 Toxin 4-Glucuronide . The chromatographic separation typically employs C18 columns with gradient elution using mobile phases containing water, organic solvents like acetonitrile or methanol, and acidic modifiers such as formic acid . The mass spectrometric detection relies on specific fragmentation patterns, with the isotopic labeling providing characteristic mass shifts that enhance identification reliability and allow for the use of isotope dilution techniques.

For distinguishing between the 3-glucuronide and 4-glucuronide isomers of HT-2 toxin, both retention time differences and specific fragmentation patterns are utilized . The position of glucuronidation affects the polarity and chromatographic behavior of these compounds, resulting in distinct retention times under optimized separation conditions . Additionally, each isomer exhibits unique fragmentation patterns in MS/MS analysis due to differences in bond cleavage efficiencies related to the position of the glucuronic acid moiety . These analytical differences are crucial for accurate identification and quantification in complex biological samples.

The stable isotope dilution approach using HT-2 Toxin 4-Glucuronide-13C2,D3 as an internal standard provides significant advantages for quantitative analysis . This methodology compensates for matrix effects, variations in extraction efficiency, and potential instrument response fluctuations during mass spectrometric analysis . Since the isotopically labeled standard behaves nearly identically to the non-labeled analyte throughout the analytical procedure while maintaining a distinct mass signature, it enables highly accurate and precise quantification even in complex biological matrices like blood, urine, and tissues, or food samples with challenging matrix components.

Metabolism and Toxicological Significance

The metabolic pathways involving HT-2 Toxin 4-Glucuronide-13C2,D3 represent critical detoxification mechanisms for trichothecene mycotoxins in various organisms . In mammalian systems, the metabolic transformation begins with the conversion of T-2 toxin to HT-2 toxin through deacetylation at the C4 position, representing a phase I metabolic reaction . This is followed by phase II conjugation reactions, including glucuronidation at various positions, predominantly at the C3 and C4 hydroxyl groups, forming HT-2 Toxin 3-Glucuronide and HT-2 Toxin 4-Glucuronide respectively . These glucuronidation pathways significantly increase the polarity and water solubility of the toxin, facilitating its excretion through urine and bile, and thereby reducing its toxic potential .

Research has revealed interesting species-specific patterns in the glucuronidation of HT-2 toxin, with varying proportions of 3-glucuronide and 4-glucuronide isomers produced by different animal species . These metabolic differences likely reflect variations in the expression and activity of specific UDP-glucuronosyltransferase (UGT) isoforms across species, which exhibit different substrate specificities and regioselectivities . Such species-specific metabolism has important implications for using animal models in toxicological research and for extrapolating findings to human risk assessment . The study of these metabolic patterns helps researchers understand how different organisms process and detoxify trichothecene mycotoxins, providing valuable insights for food safety and public health considerations.

The toxicological significance of HT-2 Toxin 4-Glucuronide-13C2,D3 is primarily related to its role as a detoxification product of HT-2 toxin . The parent toxin, HT-2, exerts its toxic effects through inhibition of protein synthesis by binding to the 60S ribosomal subunit and disrupting peptide bond formation . This mechanism underlies many of the adverse effects observed in exposed organisms, including immunosuppression, decreased leukocyte counts, and increased susceptibility to infections. The 12,13-epoxide group and the C9-C10 double bond are crucial structural features for this ribotoxic effect, while substituents at positions C3, C4, and C15 modulate the biological activity .

Research Applications

HT-2 Toxin 4-Glucuronide-13C2,D3 serves as an essential analytical standard for method development and validation in mycotoxin research . Its isotopic labeling makes it an ideal internal standard for stable isotope dilution analysis (SIDA), a technique that significantly improves the accuracy and reliability of quantitative measurements . By incorporating this labeled standard into analytical protocols, researchers can compensate for matrix effects, variations in extraction efficiency, and potential instrument response fluctuations that commonly plague mycotoxin analysis in complex biological and food samples . This approach has become increasingly important as regulatory requirements for mycotoxin testing become more stringent and as research demands more precise exposure assessments.

The compound plays a crucial role in metabolic profiling studies aimed at understanding the biotransformation pathways of trichothecene mycotoxins in various biological systems . By tracing the formation and distribution of glucuronide metabolites, researchers can elucidate the detoxification mechanisms employed by different organisms against these mycotoxins . Studies in plants have shown interesting metabolic patterns where T-2 toxin is quickly converted to HT-2 toxin, followed by various phase II conjugation reactions . In animals, liver microsomes facilitate these transformations with species-specific patterns that may influence susceptibility to the toxic effects of these mycotoxins .

In toxicokinetic investigations, HT-2 Toxin 4-Glucuronide-13C2,D3 enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) parameters of T-2 and HT-2 toxins with high precision . The labeled standard allows for accurate quantification of the glucuronide metabolite in various biological matrices, providing valuable data on the rate and extent of glucuronidation as a clearance mechanism . Such information contributes to the development of physiologically-based pharmacokinetic (PBPK) models that can predict tissue concentrations and potential target organ exposure following ingestion of contaminated food or feed, enhancing risk assessment approaches for these mycotoxins.

Table 1: Comparison of HT-2 Toxin 4-Glucuronide-13C2,D3 with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesFormation PathwayBiological SignificanceAnalytical Applications
T-2 ToxinC24H34O9466.5212,13-epoxide, acetyl groups at C4 and C15Produced by Fusarium fungiHighest toxicity, inhibits protein synthesisPrimary reference standard
HT-2 ToxinC22H32O8424.49Hydroxyl at C4, acetyl at C15Deacetylation of T-2 toxinHigh toxicity, major T-2 metaboliteReference standard, biomarker
HT-2 Toxin 3-GlucuronideC28H40O14600.61Glucuronic acid at C3-OHPhase II metabolismReduced toxicity, major metaboliteBiomarker of exposure
HT-2 Toxin 4-GlucuronideC28H40O14600.61Glucuronic acid at C4-OHPhase II metabolismReduced toxicity, newly identifiedBiomarker of exposure
HT-2 Toxin 4-Glucuronide-13C2,D3C26¹³C2H37D3O14605.61Isotopic labeling (13C2,D3)Enzymatic synthesisSame as non-labeled versionInternal standard for quantification

HT-2 Toxin 4-Glucuronide-13C2,D3 contributes significantly to structure-activity relationship studies examining how different modifications to the trichothecene skeleton affect toxicity . By comparing the biological activities of parent toxins versus their glucuronide conjugates, researchers can better understand which structural features are essential for toxic effects and how metabolism modifies these properties . Recent research has demonstrated that while the core structural features like the 12,13-epoxide group and C9-C10 double bond are crucial for toxicity, modifications at positions like C3, C4, and C15 can significantly modulate this activity . The glucuronidation at C4, as represented by HT-2 Toxin 4-Glucuronide, generally reduces toxicity by hindering the compound's interaction with its cellular targets, particularly ribosomes .

Biotransformation Pathways and Mechanisms

The biotransformation of T-2 and HT-2 toxins involves a complex network of metabolic pathways that ultimately lead to the formation of compounds like HT-2 Toxin 4-Glucuronide . The primary phase I transformation is the deacetylation of T-2 toxin at the C4 position to form HT-2 toxin, a reaction catalyzed by carboxylesterases primarily in the liver but also present in other tissues . This deacetylation represents the first step in the detoxification process, as HT-2 toxin generally exhibits lower toxicity than T-2 toxin, though it still retains significant biological activity . Following this initial transformation, HT-2 toxin can undergo further phase I metabolism, including hydroxylation reactions that lead to compounds such as T2-triol and T2-tetraol, which display progressively reduced toxicity .

Phase II biotransformation reactions, particularly glucuronidation, represent a major metabolic pathway for HT-2 toxin . These reactions involve the conjugation of glucuronic acid to hydroxyl groups on the HT-2 toxin molecule, predominantly at the C3 and C4 positions, forming HT-2 Toxin 3-Glucuronide and HT-2 Toxin 4-Glucuronide respectively . These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes with overlapping but distinct substrate specificities . Different UGT isoforms may preferentially catalyze glucuronidation at different positions, explaining some of the observed species-specific and individual variations in metabolite profiles .

The enzymatic mechanisms underlying the formation of HT-2 Toxin 4-Glucuronide involve the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid to the C4 hydroxyl group of HT-2 toxin . This reaction requires the presence of specific UGT isoforms capable of recognizing HT-2 toxin as a substrate and positioning it correctly for conjugation at the C4 position . The specific UGT isoforms responsible for this reaction vary across species, contributing to the observed species-specific metabolism patterns . The enzymatic synthesis of HT-2 Toxin 4-Glucuronide-13C2,D3 exploits these natural mechanisms, utilizing liver microsomes as a source of UGT enzymes and providing isotopically labeled substrates to incorporate the desired labeling pattern .

Plant biotransformation of T-2 and HT-2 toxins reveals interesting patterns that differ from mammalian metabolism yet share some common principles . Studies using cultured plant organs have demonstrated rapid uptake of T-2 toxin and its conversion to HT-2 toxin, followed by an array of phase II conjugation reactions . These include glycosylation (the plant equivalent of glucuronidation), malonylation, sulfation, and formation of acetyl and feruloyl conjugates . The variety of metabolites observed in plants contributes to the concept of "masked mycotoxins," which are modified forms that may escape traditional detection methods but could potentially be converted back to the parent compounds during digestion . This adds another layer of complexity to risk assessment for mycotoxin exposure through contaminated plant foods.

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